molecular formula C18H25N3O5S2 B2427430 1-{[1-(4-methoxybenzenesulfonyl)-3,5-dimethyl-1H-pyrazol-4-yl]sulfonyl}-3-methylpiperidine CAS No. 956251-33-5

1-{[1-(4-methoxybenzenesulfonyl)-3,5-dimethyl-1H-pyrazol-4-yl]sulfonyl}-3-methylpiperidine

Cat. No.: B2427430
CAS No.: 956251-33-5
M. Wt: 427.53
InChI Key: ZAJLTVPVBAXTQX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-((1-((4-Methoxyphenyl)sulfonyl)-3,5-dimethyl-1H-pyrazol-4-yl)sulfonyl)-3-methylpiperidine is a complex organic compound characterized by its unique structure, which includes a methoxyphenyl group, a pyrazole ring, and a piperidine ring

Properties

IUPAC Name

1-[1-(4-methoxyphenyl)sulfonyl-3,5-dimethylpyrazol-4-yl]sulfonyl-3-methylpiperidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H25N3O5S2/c1-13-6-5-11-20(12-13)28(24,25)18-14(2)19-21(15(18)3)27(22,23)17-9-7-16(26-4)8-10-17/h7-10,13H,5-6,11-12H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZAJLTVPVBAXTQX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCN(C1)S(=O)(=O)C2=C(N(N=C2C)S(=O)(=O)C3=CC=C(C=C3)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H25N3O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

427.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 1-{[1-(4-methoxybenzenesulfonyl)-3,5-dimethyl-1H-pyrazol-4-yl]sulfonyl}-3-methylpiperidine typically involves multiple steps, including the formation of the pyrazole ring and the subsequent attachment of the sulfonyl and piperidine groups. Common synthetic routes may include:

    Step 1: Formation of the pyrazole ring through cyclization reactions involving appropriate precursors.

    Step 2: Introduction of the sulfonyl group via sulfonylation reactions using reagents such as sulfonyl chlorides.

    Step 3: Attachment of the piperidine ring through nucleophilic substitution reactions.

Industrial production methods may involve optimizing these steps to achieve higher yields and purity, often using catalysts and controlled reaction conditions to enhance efficiency.

Chemical Reactions Analysis

1-((1-((4-Methoxyphenyl)sulfonyl)-3,5-dimethyl-1H-pyrazol-4-yl)sulfonyl)-3-methylpiperidine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions using reducing agents like lithium aluminum hydride can convert sulfonyl groups to thiols.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the methoxy group can be replaced by other nucleophiles under appropriate conditions.

Common reagents and conditions for these reactions include acidic or basic environments, specific catalysts, and controlled temperatures. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Anticancer Activity

Research has indicated that compounds similar to 1-{[1-(4-methoxybenzenesulfonyl)-3,5-dimethyl-1H-pyrazol-4-yl]sulfonyl}-3-methylpiperidine exhibit anticancer properties. The sulfonamide group is known to interact with various biological targets, potentially leading to the inhibition of tumor growth through mechanisms such as apoptosis induction and cell cycle arrest.

Anti-inflammatory Effects

The compound may also possess anti-inflammatory properties, making it a candidate for treating conditions characterized by inflammation. Studies have shown that sulfonamide derivatives can inhibit pro-inflammatory cytokines and enzymes involved in inflammatory pathways.

Antimicrobial Activity

Preliminary studies suggest that this compound could have antimicrobial effects against various pathogens. The presence of the pyrazole ring system is often associated with enhanced bioactivity against bacteria and fungi.

Case Study 1: Anticancer Research

A study published in the Journal of Medicinal Chemistry explored the anticancer potential of various sulfonamide derivatives. The results indicated that compounds with similar structures to this compound showed significant cytotoxicity against breast cancer cell lines (MCF-7) .

Case Study 2: Anti-inflammatory Activity

In a preclinical model for rheumatoid arthritis, a derivative of this compound was tested for its ability to reduce inflammatory markers in serum. The results demonstrated a marked decrease in TNF-alpha and IL-6 levels, suggesting its potential as an anti-inflammatory agent .

Mechanism of Action

The mechanism of action of 1-{[1-(4-methoxybenzenesulfonyl)-3,5-dimethyl-1H-pyrazol-4-yl]sulfonyl}-3-methylpiperidine involves its interaction with specific molecular targets and pathways. The compound may act by:

    Binding to Enzymes: Inhibiting enzyme activity by binding to the active site or allosteric sites.

    Modulating Receptors: Interacting with cellular receptors to modulate signal transduction pathways.

    Altering Gene Expression: Influencing gene expression by interacting with transcription factors or other regulatory proteins.

These interactions can lead to various biological effects, including inhibition of cell proliferation, induction of apoptosis, or modulation of immune responses.

Comparison with Similar Compounds

1-((1-((4-Methoxyphenyl)sulfonyl)-3,5-dimethyl-1H-pyrazol-4-yl)sulfonyl)-3-methylpiperidine can be compared with other similar compounds, such as:

  • 1-(4-Methoxyphenyl)-3-(4-methylphenyl)sulfonyl-1-propanone
  • N-(4-(2-(4-Methoxyphenyl)-1H-benzimidazole-1-sulfonyl)phenyl)acetamide
  • 2-(((5-(4-Fluorophenyl)-1,2,4-oxadiazol-3-yl)methyl)sulfonyl)benzo[d]oxazole

These compounds share structural similarities but may differ in their specific functional groups, leading to variations in their chemical reactivity and biological activities

Biological Activity

The compound 1-{[1-(4-methoxybenzenesulfonyl)-3,5-dimethyl-1H-pyrazol-4-yl]sulfonyl}-3-methylpiperidine is a sulfonamide derivative that has garnered attention for its potential biological activities. This article reviews its biological activity, focusing on its mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure

The chemical structure of the compound can be represented as follows:

C18H25N3O3S\text{C}_{18}\text{H}_{25}\text{N}_{3}\text{O}_{3}\text{S}

The primary biological activity of this compound is attributed to its capability to inhibit specific enzymes, particularly acetylcholinesterase (AChE) and urease.

Acetylcholinesterase Inhibition

  • Target : AChE, an enzyme that breaks down the neurotransmitter acetylcholine.
  • Mode of Action : The compound binds to the active site of AChE, preventing it from hydrolyzing acetylcholine, thus increasing acetylcholine levels in the synaptic cleft .

Urease Inhibition

  • Target : Urease, an enzyme that catalyzes the hydrolysis of urea into ammonia and carbon dioxide.
  • Effect : Inhibition of urease can lead to decreased ammonia production, which is beneficial in treating conditions associated with hyperammonemia .

Biological Activity

Several studies have investigated the biological activities of this compound and related derivatives. Below are summarized findings from various research efforts:

Activity Outcome Reference
AChE InhibitionStrong inhibitory activity with IC50 values ranging from 0.63 µM to 6.28 µM against various derivatives .
Antibacterial ActivityModerate to strong activity against Salmonella typhi and Bacillus subtilis .
Urease InhibitionHigh efficacy as a urease inhibitor compared to standard drugs .

Case Studies

  • Study on AChE Inhibitors : A series of synthesized compounds including derivatives similar to this compound were evaluated for their AChE inhibitory effects. The most potent compounds showed IC50 values significantly lower than traditional inhibitors, indicating a promising therapeutic potential in treating neurodegenerative diseases such as Alzheimer's disease .
  • Antibacterial Screening : Compounds including this derivative were screened against several bacterial strains. Results indicated that while some exhibited strong antibacterial properties, others showed only moderate efficacy. This highlights the need for further optimization to enhance antibacterial activity .

Pharmacokinetics

Pharmacokinetic studies suggest that the compound exhibits favorable ADME (Absorption, Distribution, Metabolism, Excretion) properties predicted through in silico methods. These predictions indicate good oral bioavailability and metabolic stability, which are crucial for therapeutic applications.

Q & A

Basic: What are the critical steps for synthesizing this compound, and how can purity be validated?

Answer:
The synthesis involves sequential sulfonylation of pyrazole and piperidine precursors. Key steps include:

  • Sulfonylation : Reacting 3,5-dimethylpyrazole with 4-methoxybenzenesulfonyl chloride under inert conditions (e.g., N₂ atmosphere) to form the first sulfonyl intermediate.
  • Second Sulfonylation : Introducing the 3-methylpiperidine moiety via nucleophilic substitution, monitored by TLC or HPLC for reaction completion .
  • Purification : Use column chromatography with a mobile phase optimized for polar sulfonyl groups (e.g., methanol:ethyl acetate gradients) .
  • Validation : Confirm purity via HPLC (C18 column, UV detection at 254 nm) and compare retention times with reference standards. Mass spectrometry (ESI-MS) and ¹H/¹³C NMR should confirm molecular weight and structural integrity .

Basic: What spectroscopic and computational methods are recommended for characterizing this compound?

Answer:

  • ¹H/¹³C NMR : Assign peaks based on known pyrazole and piperidine chemical shifts. The sulfonyl groups exhibit deshielding effects on adjacent protons (δ 7.5–8.5 ppm for aromatic protons; δ 3.5–4.0 ppm for piperidine methyl groups) .
  • X-ray Crystallography : For unambiguous confirmation of stereochemistry, grow single crystals using dioxane/water mixtures (as in pyrazoline derivatives) .
  • DFT Calculations : Optimize geometry using Gaussian or similar software to predict electronic properties (e.g., HOMO-LUMO gaps) and compare with experimental UV-Vis spectra .

Advanced: How can researchers resolve contradictions in pharmacological activity data for this compound?

Answer:
Discrepancies often arise from assay conditions or structural analogs. Mitigate via:

  • Standardized Assays : Use CRDC-aligned protocols (e.g., RDF2050104 for membrane-based assays) to ensure reproducibility .
  • Structural Analog Comparison : Compare activity with analogs like 1-[(3,5-dimethylisoxazol-4-yl)sulfonyl]piperidine derivatives to identify substituent-specific effects .
  • Dose-Response Curves : Validate IC₅₀ values across multiple cell lines (e.g., HEK293 vs. HeLa) to rule out cell-type bias .

Advanced: What strategies optimize reaction yields in large-scale synthesis?

Answer:

  • Catalyst Screening : Test Pd/C or nickel catalysts for hydrogenation steps to reduce byproducts .
  • Solvent Optimization : Use aprotic solvents (DMF or DMSO) for sulfonylation to enhance reaction kinetics .
  • Process Control : Implement inline FTIR or Raman spectroscopy for real-time monitoring of intermediate formation .

Advanced: How to design SAR studies for this compound’s bioactivity?

Answer:

  • Core Modifications : Synthesize analogs with varied substituents (e.g., replacing 4-methoxybenzenesulfonyl with 4-fluorobenzenesulfonyl) and test against target enzymes (e.g., kinases) .
  • Pharmacophore Mapping : Use Schrödinger’s Phase or MOE to identify critical hydrogen-bonding motifs (e.g., sulfonyl oxygen interactions) .
  • In Silico Screening : Dock analogs into protein active sites (PDB: 4HXQ for pyrazole targets) to prioritize synthesis .

Advanced: How can researchers address solubility challenges in in vitro assays?

Answer:

  • Co-Solvent Systems : Use DMSO/PBS mixtures (≤0.1% DMSO) to maintain solubility without cytotoxicity .
  • Lipid Formulations : Encapsulate in liposomes (e.g., phosphatidylcholine-based) for cell membrane permeability studies .
  • pH Adjustment : Prepare buffer solutions at pH 6.5–7.4 (e.g., ammonium acetate/acetic acid) to mimic physiological conditions .

Basic: What safety protocols are essential when handling this compound?

Answer:

  • PPE : Use nitrile gloves, lab coats, and safety goggles to prevent dermal/ocular exposure.
  • Ventilation : Conduct reactions in a fume hood due to potential sulfonyl chloride fumes .
  • Waste Disposal : Neutralize acidic byproducts with sodium bicarbonate before disposal .

Advanced: How to validate target engagement in cellular models?

Answer:

  • Pull-Down Assays : Use biotinylated analogs and streptavidin beads to isolate protein targets, followed by LC-MS/MS identification .
  • Cellular Thermal Shift Assay (CETSA) : Monitor thermal stabilization of target proteins in lysates after compound treatment .
  • Knockout Models : CRISPR-Cas9 gene editing to ablate putative targets and assess activity loss .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.